Sulfo-Cy5 azide

Gene Delivery Plasmid DNA Labeling Nanoparticle Tracking

Sulfo-Cy5 azide is a sulfonated cyanine dye functionalized with an azide group for copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry. It exhibits far-red fluorescence with an excitation maximum of approximately 646–648 nm and an emission maximum of 662–671 nm, and is characterized by a high extinction coefficient of 250,000 M⁻¹cm⁻¹ and a fluorescence quantum yield of 0.20–0.28.

Molecular Formula C37H46N6Na2O10S3
Molecular Weight 877.0 g/mol
Cat. No. B15556027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo-Cy5 azide
Molecular FormulaC37H46N6Na2O10S3
Molecular Weight877.0 g/mol
Structural Identifiers
InChIInChI=1S/C37H48N6O10S3.2Na/c1-36(2)29-25-27(55(48,49)50)16-18-31(29)42(22-10-6-9-15-35(44)39-20-11-21-40-41-38)33(36)13-7-5-8-14-34-37(3,4)30-26-28(56(51,52)53)17-19-32(30)43(34)23-12-24-54(45,46)47;;/h5,7-8,13-14,16-19,25-26H,6,9-12,15,20-24H2,1-4H3,(H3-,39,44,45,46,47,48,49,50,51,52,53);;/q;2*+1/p-2
InChIKeyLABXUCBDAXUZIC-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Sulfo-Cy5 Azide: A Water-Soluble Near-IR Click Chemistry Probe for Aqueous Biomolecule Labeling


Sulfo-Cy5 azide is a sulfonated cyanine dye functionalized with an azide group for copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry . It exhibits far-red fluorescence with an excitation maximum of approximately 646–648 nm and an emission maximum of 662–671 nm, and is characterized by a high extinction coefficient of 250,000 M⁻¹cm⁻¹ and a fluorescence quantum yield of 0.20–0.28 . The incorporation of sulfonate groups imparts high water solubility, enabling homogeneous labeling of sensitive biomolecules—including proteins, antibodies, and nucleic acids—in purely aqueous buffers without the need for organic co-solvents .

Why Sulfo-Cy5 Azide Cannot Be Simply Replaced by Generic Cy5 Azide or Other Far-Red Fluorophores


Generic substitution of Sulfo-Cy5 azide with non-sulfonated Cy5 azide or alternative far-red dyes is technically unsound due to critical performance divergences in aqueous environments. Non-sulfonated Cy5 azide exhibits poor water solubility, necessitating organic co-solvents (e.g., DMSO, DMF) that can denature delicate proteins and introduce experimental variability [1]. In contrast, Sulfo-Cy5 azide's sulfonate groups confer high aqueous solubility and reduce dye–dye aggregation and fluorescence quenching [2]. Furthermore, head-to-head studies demonstrate that the sulfonated derivative achieves >4-fold higher DNA labeling efficiency (53% vs. 13%) compared to its non-sulfonated counterpart [3]. Cross-study comparisons also reveal that alternative dyes such as Alexa Fluor 647 azide or iFluor 647 azide, while spectrally similar, exhibit different photostability, brightness, or charge profiles that can alter bioconjugate performance and in vivo biodistribution patterns [4]. These quantitative and functional disparities render Sulfo-Cy5 azide a non-interchangeable reagent for applications requiring robust aqueous-phase labeling and minimal perturbation of biomolecule integrity.

Quantitative Differentiation of Sulfo-Cy5 Azide Against Closest Analogs: Evidence for Procurement and Experimental Design


DNA Labeling Efficiency: Sulfo-Cy5 Azide vs. Non-Sulfonated Cy5 Azide

Sulfo-Cy5 azide exhibits a >4-fold improvement in plasmid DNA labeling efficiency compared to non-sulfonated Cy5 azide when conjugated via a cationic peptide photolabel. The addition of two anionic sulfonate groups to the Cy5 core increased labeling efficiency from ~13% to ~53% [1]. This enhancement is attributed to the sulfonate-mediated reduction in dye–dye aggregation and improved aqueous solubility, which facilitates more homogeneous conjugation under physiological conditions [1].

Gene Delivery Plasmid DNA Labeling Nanoparticle Tracking

Nanoparticle Size Control: Sulfo-Cy5 Azide Minimizes Aggregation Compared to Cy5 Azide

Sulfo-Cy5 azide mitigates the undesirable increase in nanoparticle size commonly observed when hydrophobic dyes are incorporated into PEGylated polyacridine peptide-DNA nanoparticles. While labeling with non-sulfonated Cy5 azide leads to significant size increases at higher labeling densities, the sulfonated Sulfo-Cy5 azide maintains nanoparticle sizes comparable to unlabeled controls across a range of labeling densities [1]. This size-stabilizing effect is critical for maintaining consistent pharmacokinetic and biodistribution profiles in gene delivery applications [1].

Gene Delivery Polyacridine Peptide-DNA Nanoparticles Particle Sizing

Water Solubility and Organic Co-Solvent Avoidance: Sulfo-Cy5 Azide vs. Cy5 Azide

Sulfo-Cy5 azide demonstrates high water solubility, enabling direct dissolution and reaction in aqueous buffers without the use of organic co-solvents [1]. In contrast, non-sulfonated Cy5 azide (CY5-N3) is poorly water-soluble and requires dissolution in organic solvents such as DMSO, DMF, or dichloromethane prior to addition to aqueous reaction mixtures [2]. This fundamental difference in solubility profile dictates reagent suitability for labeling solvent-sensitive biomolecules; Sulfo-Cy5 azide can be used to label delicate proteins and intact biological objects under purely aqueous, native conditions, preserving biomolecule structure and activity [1].

Protein Labeling Aqueous Bioconjugation Click Chemistry

Photostability and Brightness: Sulfo-Cy5 Azide vs. Alexa Fluor 647 and iFluor 647 Azides

Sulfo-Cy5 azide offers a distinct balance of brightness and photostability compared to alternative far-red dyes. Cy5-based dyes, including Sulfo-Cy5, are reported to exhibit higher intrinsic brightness than Alexa Fluor 647, but with lower optical stability under continuous illumination [1]. Conversely, iFluor 647 azide claims both stronger fluorescence and higher photostability than Cy5, with a reported quantum yield of 0.25 (vs. 0.20 for Cy5) and pH-independent fluorescence from pH 3 to 11 . However, direct comparative studies in nanoparticle biodistribution reveal that the choice of dye (Sulfo-Cy5 vs. ATTO488) dramatically alters in vivo targeting and organ accumulation profiles, underscoring that spectral similarity does not guarantee functional equivalence [2]. For applications where maximum initial signal intensity is paramount and photobleaching can be mitigated (e.g., flow cytometry, short-term fixed-cell imaging), Sulfo-Cy5 azide may be preferable; for prolonged live-cell imaging, iFluor 647 may offer advantages.

Fluorescence Microscopy Live-Cell Imaging Single-Molecule Detection

Copper-Free Click Reactivity: Sulfo-Cy5 Azide for SPAAC Bioconjugation

Sulfo-Cy5 azide is compatible with both copper-catalyzed (CuAAC) and copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry . The azide moiety reacts efficiently with strained cyclooctynes (e.g., DBCO, BCN) under mild aqueous conditions without the need for cytotoxic copper catalysts or elevated temperatures [1]. This dual reactivity contrasts with some alternative far-red dyes that are supplied only as alkyne derivatives for CuAAC or require specialized copper-chelating motifs (e.g., Sulfo-Cy5 picolyl azide) to accelerate CuAAC [2]. The ability to employ SPAAC with Sulfo-Cy5 azide is particularly advantageous for live-cell and in vivo labeling applications where copper toxicity would otherwise compromise cell viability or animal physiology [1].

Strain-Promoted Azide-Alkyne Cycloaddition SPAAC Bioorthogonal Chemistry

Sulfo-Cy5 Azide: Recommended Applications Based on Quantitative Differentiation


Plasmid DNA and Oligonucleotide Labeling for Gene Delivery and Nanoparticle Tracking

Sulfo-Cy5 azide is the preferred reagent for fluorescently labeling plasmid DNA and oligonucleotides when high labeling efficiency and minimal perturbation of nanoparticle size are required. Direct comparative evidence shows that Sulfo-Cy5 azide achieves ~53% labeling efficiency—over four-fold higher than non-sulfonated Cy5 azide (~13%)—and mitigates undesirable nanoparticle size increases that occur with hydrophobic dye incorporation . This makes Sulfo-Cy5 azide essential for gene therapy vector development, polyacridine peptide-DNA nanoparticle characterization, and any application where accurate tracking of DNA biodistribution without altering the biophysical properties of the delivery vehicle is critical .

Aqueous-Phase Protein and Antibody Labeling Without Organic Co-Solvents

For labeling delicate proteins, antibodies, or intact biological objects that are sensitive to denaturation by organic solvents, Sulfo-Cy5 azide is the reagent of choice. Its high water solubility enables direct conjugation via click chemistry in purely aqueous buffers, eliminating the need for DMSO, DMF, or other organic co-solvents that are required for non-sulfonated Cy5 azide . This property is particularly valuable for preserving the native conformation and activity of antibodies for immunofluorescence, site-specific antibody-drug conjugate characterization, and labeling of membrane proteins or live cells where solvent exposure would compromise viability or epitope integrity .

In Vivo Near-Infrared Imaging and Biodistribution Studies Requiring Minimal Interference

Sulfo-Cy5 azide has been validated in preclinical in vivo imaging studies where its far-red fluorescence (Ex/Em ~647/663 nm) provides excellent tissue penetration and low autofluorescence background . In a modular antibody-based multimodal imaging study, Sulfo-Cy5 was conjugated to an anti-PD-L1 antibody fragment via SPAAC click chemistry, and its addition was shown not to affect the biodistribution or tumor uptake of the 111In-labeled imaging agent in 4T1 tumor-bearing mice . This evidence supports the use of Sulfo-Cy5 azide for whole-body fluorescence imaging, SPECT/CT co-registration studies, and any application where the fluorescent label must not perturb the pharmacokinetic or targeting properties of the parent biomolecule . However, users should be aware that the choice of fluorescent label can alter nanoparticle biodistribution ; Sulfo-Cy5 azide's minimal interference profile in this specific antibody-fragment context makes it a lower-risk option compared to more hydrophobic or highly charged alternatives.

Copper-Free Click Chemistry for Live-Cell and Intracellular Labeling

Sulfo-Cy5 azide is fully compatible with strain-promoted azide-alkyne cycloaddition (SPAAC), enabling copper-free click chemistry under physiological conditions . This makes it an ideal fluorescent reporter for labeling azide-modified biomolecules on live cell surfaces or within intracellular compartments where copper catalysts would be cytotoxic. Applications include metabolic labeling of glycans (using azido-sugars followed by Sulfo-Cy5-DBCO conjugation), site-specific labeling of azide-containing unnatural amino acids in engineered proteins, and bioorthogonal tagging of azide-functionalized nucleic acids in living cells . The water solubility of Sulfo-Cy5 azide further ensures that the click reaction proceeds efficiently in the aqueous cytosolic environment without precipitation or aggregation .

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